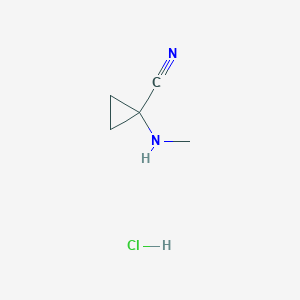![molecular formula C11H13BrN2O2 B2523223 Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate CAS No. 332403-00-6](/img/structure/B2523223.png)
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate
Overview
Description
“Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate” is a chemical compound that belongs to the class of organic heteropolycyclic compounds known as imidazo[1,2-a]pyridines . These are compounds containing a pyrazine ring fused to an imidazole ring . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Other methods include the use of ketoxime acetates with simple pyridines .Molecular Structure Analysis
The molecular structure of “Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a fused bicyclic 5–6 heterocycle . This structure is recognized for its wide range of applications in medicinal chemistry and material science .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. These include condensation of 2-aminopyridines with α-bromoketones , and other strategies such as multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Chemical Synthesis and Diversification
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate serves as a valuable building block for chemists. Its unique structure allows for diverse functionalization through various synthetic routes. Researchers have employed it in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These reactions provide access to structurally diverse compounds, which find applications in drug discovery and materials science.
Materials Science and Optoelectronics
Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties, making them useful in optoelectronic devices. Researchers have explored their potential as emitters for confocal microscopy and imaging . The unique electronic properties of this compound class make them promising candidates for organic light-emitting diodes (OLEDs) and other light-based technologies.
Antimicrobial Agents
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate derivatives have demonstrated antimicrobial activity. For instance, one derivative exhibited better inhibitory activity against certain bacteria than metronidazole and streptomycin . Researchers continue to investigate its potential as a novel antimicrobial agent.
Cancer Research and Drug Development
Imidazo[1,2-a]pyridines have attracted attention in cancer research. Their unique scaffold allows modification for specific biological targets. Researchers have synthesized 3-amino-imidazo[1,2-a]-pyridines as potential inhibitors of glutamine synthetase (MtGS), a target for tuberculosis drug development . These compounds hold promise in personalized cancer therapy.
Three-Dimensional Cell Spheroid Models
Researchers use 3D cell spheroid models to mimic the tumor microenvironment. Imidazo[1,2-a]pyridine derivatives have been employed in drug screening and the study of tumor growth, proliferation, invasion, micrometastasis, and immune cell interactions . Their versatility makes them valuable tools in cancer biology research.
Medicinal Chemistry and Pharmacophores
N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines serve as pharmacophores in various medicinal molecules. Their diverse biological properties have led to the development of pharmaceuticals targeting specific diseases. Researchers continue to explore convenient synthetic methods for these structures, aiming to streamline their preparation from common starting materials .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are recognized for their wide range of applications in medicinal chemistry
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry , suggesting that it may interact with multiple biochemical pathways.
Future Directions
Imidazo[1,2-a]pyridines, including “Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate”, have a wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring new synthesis methods, studying their biological activities, and developing new drugs based on these compounds .
properties
IUPAC Name |
methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPSJZJBTMNPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2523141.png)


![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)
![6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2523146.png)

![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)






![Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate](/img/structure/B2523163.png)